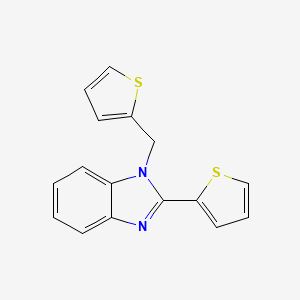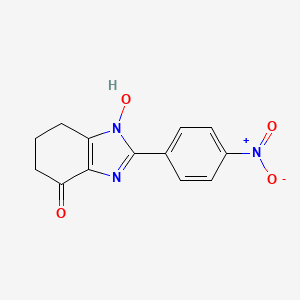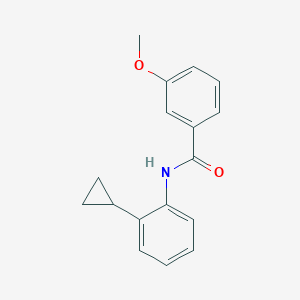
(3,4-dimethoxybenzyl)(3-methylphenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dimethoxybenzyl)(3-methylphenyl)amine, commonly known as DMMA, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research. The purpose of
作用機序
DMMA acts as a partial agonist at the serotonin 5-HT2A receptor, which means that it activates the receptor but to a lesser degree than a full agonist. This results in a moderate increase in serotonin activity in the brain, which can lead to altered mood, cognition, and perception. DMMA also acts as a partial agonist at the dopamine D2 receptor, which can lead to increased dopamine activity in the brain and a potential increase in reward and motivation.
Biochemical and Physiological Effects
DMMA has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications in high doses. DMMA has also been shown to increase body temperature, which can lead to hyperthermia in high doses. Additionally, DMMA has been shown to increase the release of certain neurotransmitters in the brain, including serotonin and dopamine, which can lead to altered mood, cognition, and perception.
実験室実験の利点と制限
DMMA has several advantages for use in lab experiments. It has a high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. DMMA is also relatively easy to synthesize and can be obtained in large quantities. However, DMMA also has several limitations for use in lab experiments. It is a psychoactive substance that can have a range of effects on behavior and physiology, which can complicate the interpretation of experimental results. Additionally, DMMA has not been extensively studied in humans, which limits its potential for clinical applications.
将来の方向性
There are several future directions for research on DMMA. One potential direction is to study the effects of DMMA on different serotonin and dopamine receptor subtypes, as well as other neurotransmitter systems. Another potential direction is to study the potential therapeutic applications of DMMA in conditions such as depression, anxiety, and addiction. Additionally, further research is needed to understand the long-term effects of DMMA on behavior and physiology, as well as its potential for abuse and addiction.
合成法
DMMA can be synthesized through a multi-step process that involves the use of various chemicals and equipment. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with nitromethane to form 3,4-dimethoxy-beta-nitrostyrene. The second step involves the reduction of the nitro group using a reducing agent such as sodium borohydride to form 3,4-dimethoxyphenethylamine. The final step involves the reaction of 3,4-dimethoxyphenethylamine with 3-methylbenzyl chloride to form DMMA.
科学的研究の応用
DMMA has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. DMMA has also been shown to have a moderate affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-5-4-6-14(9-12)17-11-13-7-8-15(18-2)16(10-13)19-3/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZKMKNCZOMZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-3-methylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide](/img/structure/B5707785.png)
![3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid](/img/structure/B5707792.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5707797.png)

![N-cyclopropyl-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5707802.png)

![4-{[(2-hydroxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5707819.png)
![6-bromo-2-cyclopropyl-N'-[3-(2-furyl)-2-propen-1-ylidene]-4-quinolinecarbohydrazide](/img/structure/B5707826.png)

![N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5707838.png)
![3-[(2-chloro-4-nitrophenyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5707854.png)

